
4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a phenyl group attached to the thiazepane ring, which is further substituted with a carbonyl group and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl groups, and carbonyl and acetate groups would all contribute to its overall structure .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is involved in various synthesis and chemical reaction studies. For example, the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the utility of chlorophenyl-based compounds in developing potential antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Furthermore, the study on the anomalous reaction of 7‐chloro‐2‐hydrazono‐5‐phenyl‐1,2‐dihydro‐3H‐1,4‐benzodiazepine with sodium acetate and 1,1′‐carbonyldiimidazole contributes to the understanding of complex chemical reactions involving similar chlorophenyl-based compounds (Banks, Hawi, & Digenis, 1991).
Photochemical Studies
Photochemical decarboxylation studies involving compounds like 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid demonstrate the reactivity of chlorophenyl compounds under light irradiation, leading to various products such as thiazoles, thiazolines, and benzonitriles (Suzuki, Fujita, Yamabayashi, Deguchi, & Izawa, 1976). This highlights the potential photochemical applications of 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate in synthesizing new compounds.
Antimicrobial and Biological Activity
Research on thieno[3,2-d]pyrimidines and their antimicrobial activities sheds light on the biological applications of chlorophenyl-based compounds. The synthesis of new scaffolds from chlorophenyl precursors demonstrates their potential in creating effective antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016). These studies indicate that compounds similar to 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate could have significant applications in developing new antibacterial and antifungal agents.
Quantum Chemical Calculations and Molecular Docking
The analysis of bioactive molecules involving chlorophenyl groups through quantum chemical calculations and molecular docking provides insights into their chemical behavior and potential biological interactions. Such studies contribute to understanding the molecular properties and reactivity of compounds like 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate, paving the way for their application in various scientific fields (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
properties
IUPAC Name |
[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-14(23)25-16-8-6-15(7-9-16)20(24)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAWAGTVAZJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)
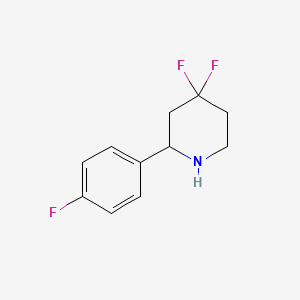
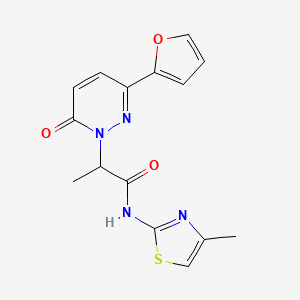

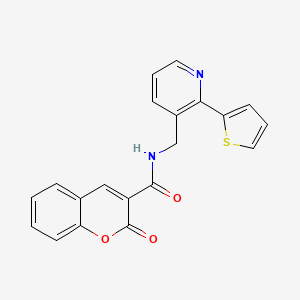
![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)

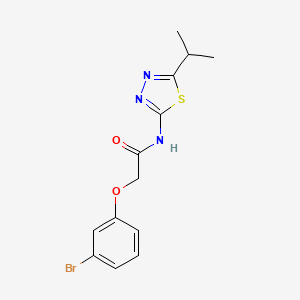
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)
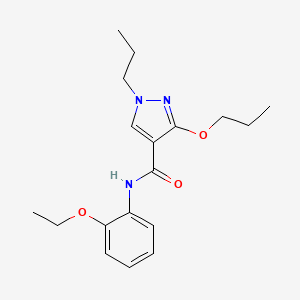
![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)


![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)